molecular formula C14H28O6 B1606451 Octyl D-glucopyranoside CAS No. 41444-50-2

Octyl D-glucopyranoside

Cat. No.: B1606451
CAS No.: 41444-50-2
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-UHFFFAOYSA-N
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Description

Octyl D-glucopyranoside is a non-ionic surfactant widely used in biochemical and biophysical research. It is composed of an octyl group attached to a D-glucopyranoside moiety. This compound is known for its ability to solubilize membrane proteins, making it a valuable tool in the study of membrane protein structure and function .

Chemical Reactions Analysis

Types of Reactions: Octyl D-glucopyranoside primarily undergoes oxidation and hydrolysis reactions. For instance, it can be oxidized to this compound uronic acid using laccase and TEMPO as catalysts .

Common Reagents and Conditions:

    Oxidation: Laccase and TEMPO in the presence of oxygen.

    Hydrolysis: Water and β-glucosidase.

Major Products:

    Oxidation: this compound uronic acid.

    Hydrolysis: Glucose and octanol.

Comparison with Similar Compounds

Uniqueness: Octyl D-glucopyranoside is unique due to its optimal balance between hydrophilic and hydrophobic properties, making it highly effective in solubilizing membrane proteins without denaturing them .

Properties

IUPAC Name

2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSGKPQLMEBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338305, DTXSID20860441
Record name n-Octylglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4742-80-7, 41444-50-2
Record name n-Octylglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl glucoside
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